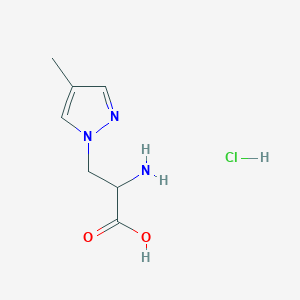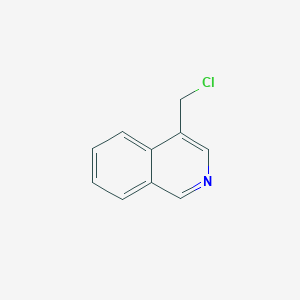
(R)-5-pyridin-3-ylpyrrolidin-2-one
Descripción general
Descripción
®-5-pyridin-3-ylpyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring substituted with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-pyridin-3-ylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-3-carboxaldehyde and ®-pyrrolidin-2-one.
Condensation Reaction: The pyridine-3-carboxaldehyde undergoes a condensation reaction with ®-pyrrolidin-2-one in the presence of a suitable base, such as sodium hydride, to form the desired product.
Purification: The crude product is purified using column chromatography to obtain ®-5-pyridin-3-ylpyrrolidin-2-one in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-pyridin-3-ylpyrrolidin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-5-pyridin-3-ylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
®-5-pyridin-3-ylpyrrolidin-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, ®-5-pyridin-3-ylpyrrolidin-2-one is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-pyridin-3-ylpyrrolidin-2-one: The enantiomer of the compound, differing in its chiral configuration.
5-pyridin-3-ylpyrrolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
Pyrrolidin-2-one derivatives: Compounds with similar structural features but different substituents on the pyrrolidinone ring.
Uniqueness
®-5-pyridin-3-ylpyrrolidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable for applications requiring high stereochemical purity.
Propiedades
IUPAC Name |
(5R)-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[6-(Bromomethyl)-2-pyridyl]-2-propanol](/img/structure/B3220764.png)

![N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride](/img/structure/B3220774.png)


